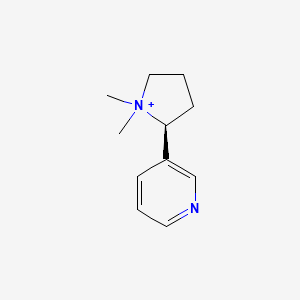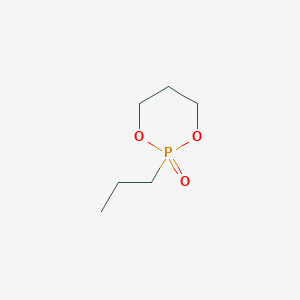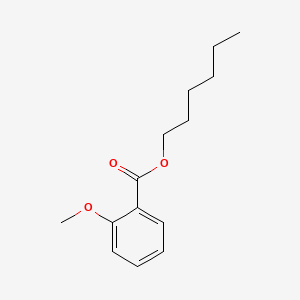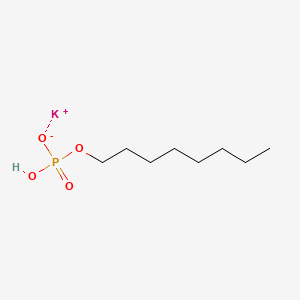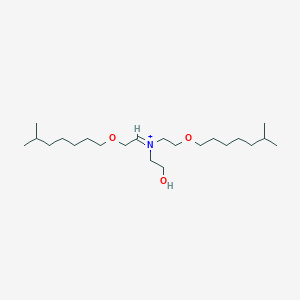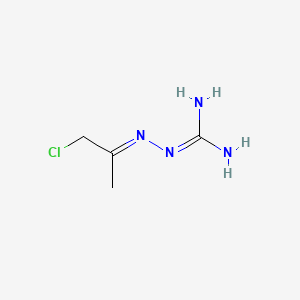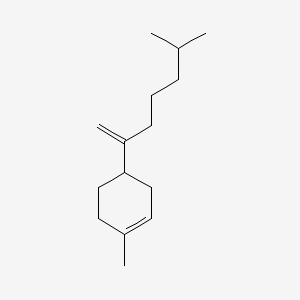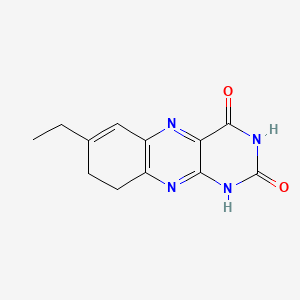
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is a complex organic compound belonging to the pteridine family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicine, biochemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- typically involves multi-step organic reactions. Common starting materials include aromatic amines and aldehydes, which undergo condensation reactions followed by cyclization and oxidation steps. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal transduction: Modulating signaling pathways involved in cellular processes.
DNA/RNA interaction: Intercalating into nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: A basic structure in the pteridine family.
Folic acid: A vitamin essential for DNA synthesis and repair.
Methotrexate: A chemotherapy agent and immune system suppressant.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethyl and dihydro substitutions may enhance its stability, reactivity, and biological activity compared to other pteridine derivatives.
Properties
CAS No. |
63528-78-9 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
7-ethyl-8,9-dihydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-2-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16-11(9)17/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
GJTGOVILBBNZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC1)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


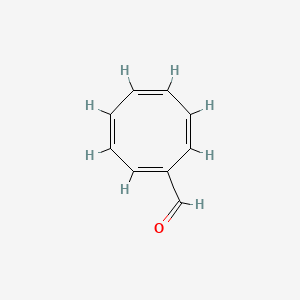
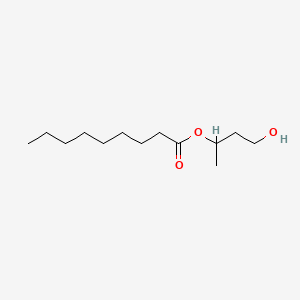
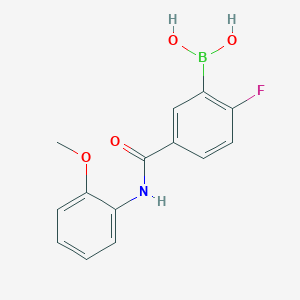
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
